molecular formula C24H23FN2O6S B3522245 ethyl 2-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate

ethyl 2-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate

Cat. No.: B3522245
M. Wt: 486.5 g/mol
InChI Key: IHNROSOKKACGMW-UHFFFAOYSA-N
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Description

The compound “ethyl 2-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate” is a complex organic molecule. It contains several functional groups, including an ethyl ester, a sulfonyl group, and an amide linkage. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the various functional groups .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide linkage could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should always be taken when handling chemical substances .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could involve studying its efficacy and safety in clinical trials .

Properties

IUPAC Name

ethyl 2-[[2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O6S/c1-3-33-24(29)21-6-4-5-7-22(21)26-23(28)16-27(18-10-8-17(25)9-11-18)34(30,31)20-14-12-19(32-2)13-15-20/h4-15H,3,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNROSOKKACGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate
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ethyl 2-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate
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ethyl 2-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate
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ethyl 2-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate
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ethyl 2-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate
Reactant of Route 6
ethyl 2-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate

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